molecular formula C11H10Cl2N2O2S B4277789 2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B4277789
M. Wt: 305.2 g/mol
InChI Key: SDQCXEKKDUVUPI-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is an organic compound that features a dichlorophenoxy group and a thiazolylacetamide moiety

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c12-8-2-1-7(5-9(8)13)17-6-10(16)15-11-14-3-4-18-11/h1-2,5H,3-4,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQCXEKKDUVUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 3,4-dichlorophenol with chloroacetic acid to form 3,4-dichlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiazolylacetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenoxy)acetic acid: Shares the dichlorophenoxy group but lacks the thiazolylacetamide moiety.

    N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: Contains the thiazolylacetamide structure but lacks the dichlorophenoxy group.

Uniqueness

2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to the combination of its dichlorophenoxy and thiazolylacetamide groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not observed in the individual components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

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